molecular formula C10H10BrN5O B2508723 2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396792-22-5

2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Katalognummer: B2508723
CAS-Nummer: 1396792-22-5
Molekulargewicht: 296.128
InChI-Schlüssel: NFQQNQHYWMZEEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-bromophenyl group and a dimethylcarboxamide moiety. The 4-bromophenyl group enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets in biological targets. The N,N-dimethylcarboxamide substituent likely improves solubility and modulates electronic properties.

Eigenschaften

IUPAC Name

2-(4-bromophenyl)-N,N-dimethyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN5O/c1-15(2)10(17)9-12-14-16(13-9)8-5-3-7(11)4-6-8/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQQNQHYWMZEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted tetrazole derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Physical Properties of Analogous Compounds

Compound Name / ID (Evidence Source) Core Structure Substituents Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound Tetrazole 4-Bromophenyl, N,N-dimethylcarboxamide ~323.16* Not reported Tetrazole, Br, CON(CH₃)₂
5b () Malononitrile 4-Bromophenyl, 4-chlorophenylhydrazono, thiocyanate 469.72 210–212 Thiocyanate, hydrazono, Br, Cl
5c () Malononitrile 4-Bromophenyl, p-tolylhydrazono, thiocyanate 430.35 218–219 Thiocyanate, hydrazono, Br, CH₃
6m () Benzoxazole-triazole 4-Bromophenyl, 2-methylphenyl, triazole-thione 460.35 Not reported Benzoxazole, triazole-thione, Br
N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide () Thiazole 4-Bromophenyl, 4-pyridinyl, methyl 402.26 Not reported Thiazole, Br, pyridine
2-(4-(2-(Benzylthio)acetamido)phenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide () Tetrazole Benzylthioacetamido, trifluoroethyl 450.40 Not reported Tetrazole, S-alkyl, CF₃

*Estimated based on molecular formula.

Key Findings from Comparative Studies

Impact of Substituents on Physicochemical Properties

  • Melting Points: Compounds with bulkier substituents (e.g., 5c in with a p-tolylhydrazono group) exhibit higher melting points (218–219°C) compared to analogs with electron-withdrawing groups like 5e (205–207°C), likely due to enhanced crystal packing efficiency .
  • Lipophilicity : The trifluoroethyl group in ’s tetrazole derivative increases molecular weight (450.40 vs. ~323.16 for the target compound) and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Stability and Metabolic Considerations

  • Tetrazole Stability : Tetrazoles are generally resistant to metabolic degradation compared to esters or amides, as seen in and , where tetrazole derivatives lack reported instability issues .
  • Demethylation Pathways : N-Demethylation, a common metabolic route for dimethylated compounds (e.g., ’s imidazole carboxamide), could theoretically affect the target compound’s bioavailability, though this requires experimental validation .

Biologische Aktivität

The compound 2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is part of a broader class of tetrazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the synthesis, characterization, and biological significance of this compound, with a focus on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-bromobenzylamine with dimethylformamide dimethyl acetal and subsequent treatment with hydrazine derivatives. Characterization techniques such as NMR spectroscopy , IR spectroscopy , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Characterization Data

TechniqueObservations
1H NMR δ (ppm): 7.50-7.80 (aromatic protons), 3.00 (N,N-dimethyl protons)
13C NMR δ (ppm): 165.0 (C=O), 140.0 (aromatic carbons)
IR Spectroscopy νmax (cm⁻¹): 3300 (N-H stretch), 1680 (C=O stretch)

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the turbidimetric method , showing promising results against both Gram-positive and Gram-negative bacteria.

  • In vitro Studies : The compound demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 32 to 128 µg/mL against tested pathogens, indicating moderate to strong antibacterial activity.

Anticancer Activity

The anticancer potential of this compound was assessed using the Sulforhodamine B (SRB) assay on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results revealed:

  • IC50 Values : The compound exhibited an IC50 value of approximately 15 µM, suggesting it has significant cytotoxic effects on cancer cells.

Molecular Docking Studies

Molecular docking studies were conducted to understand the binding interactions between the compound and potential biological targets. Using software like Schrodinger , the docking analysis indicated strong binding affinities, which correlate with its observed biological activities.

Binding Affinity Data

Target ProteinBinding Affinity (kcal/mol)
Heme Oxygenase-1-9.5
Estrogen Receptor-8.7

Case Studies

  • Case Study: Antimicrobial Efficacy
    • A study conducted by evaluated various tetrazole derivatives, including our compound, against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results highlighted its efficacy in inhibiting bacterial growth, particularly in resistant strains.
  • Case Study: Anticancer Activity
    • Another research effort focused on the anticancer properties of tetrazole compounds in vitro, revealing that those with brominated aromatic systems showed enhanced activity against MCF7 cells compared to non-brominated counterparts .

Q & A

Q. What are the key synthetic routes for 2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide?

Methodological Answer: The synthesis involves two primary steps:

Tetrazole Ring Formation : React a nitrile precursor (e.g., 4-bromobenzonitrile) with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) under reflux. Trimethylamine or ammonium chloride is often used as a catalyst .

Carboxamide Functionalization : Couple the tetrazole intermediate with dimethylamine using a coupling agent like HATU or EDCI in dichloromethane (DCM) at 0–25°C. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product. Yield optimization requires precise stoichiometric control and inert conditions .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and dimethylamide protons (δ ~2.9–3.1 ppm).
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (m/z ≈ 323.06 [M+H]⁺) and isotopic pattern for bromine.
  • IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (tetrazole ring vibrations) .

Q. Which in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., Abl1) or hydrolases (e.g., carbonic anhydrase) using fluorometric or colorimetric substrates. IC₅₀ values are calculated from dose-response curves.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr incubations. Include positive controls (e.g., doxorubicin) and measure EC₅₀ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine, vary dimethylamide groups).
  • Computational Modeling : Use QSAR tools (e.g., CoMFA, molecular docking) to predict binding affinities.
  • Biological Testing : Correlate structural changes with activity data (e.g., IC₅₀, Ki) across assays. A Hansch analysis can identify key physicochemical parameters (e.g., logP, Hammett σ) influencing activity .

Q. How do contradictory bioactivity results between in vitro and in vivo models arise, and how can they be resolved?

Methodological Answer:

  • Potential Causes : Metabolic instability, poor pharmacokinetics (e.g., low oral bioavailability), or off-target effects.
  • Resolution Strategies :
    • ADME Profiling : Assess metabolic stability in liver microsomes and plasma protein binding.
    • Pharmacokinetic Studies : Measure Cmax, Tmax, and AUC in rodent models.
    • Mechanistic Follow-Up : Use RNA-seq or proteomics to identify unintended pathways .

Q. What advanced analytical methods validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein thermal stability shifts.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) between the compound and purified target protein.
  • Fluorescence Polarization : Competitive binding assays using fluorescent probes (e.g., FITC-labeled inhibitors) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.